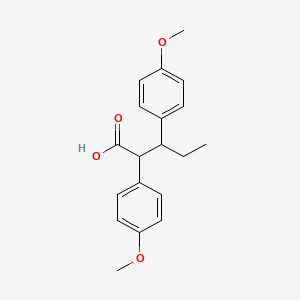

2,3-Bis(4-methoxyphenyl)pentanoic acid

Description

2,3-Bis(4-methoxyphenyl)pentanoic acid is a substituted pentanoic acid derivative featuring two 4-methoxyphenyl groups at the 2- and 3-positions of the pentanoic acid backbone.

Properties

CAS No. |

1756-65-6 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2,3-bis(4-methoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C19H22O4/c1-4-17(13-5-9-15(22-2)10-6-13)18(19(20)21)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3,(H,20,21) |

InChI Key |

BZSHUBXBMWOXAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)pentanoic acid typically involves the reaction of appropriate methoxyphenyl derivatives with a pentanoic acid precursor. One common method involves the use of Friedel-Crafts acylation, where methoxybenzene reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2,3-Bis(4-methoxyphenyl)pentanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced aromatic compounds.

Substitution: Nitro or halogen-substituted methoxyphenyl derivatives.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

4,4-Bis(4-hydroxyphenyl)pentanoic Acid (BHP)

5-{2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]acetamido}pentanoic Acid

- Structure: Incorporates a 3,4-bis(4-methoxyphenyl)isoxazole moiety linked via an acetamido group to pentanoic acid.

Positional Isomerism

4,4-Bis(4-hydroxyphenyl)pentanoic Acid

- Structure : Hydroxyphenyl groups at the 4,4-positions vs. 2,3-positions in the target compound.

- In contrast, 2,3-substitution may induce steric hindrance, altering conformational flexibility and intermolecular interactions .

Functional Group Additions

4-(N-((R)-1-(4-Methoxyphenyl)ethyl)cyclohexanecarboxamido)-5-oxo-5-(phenethylamino)-pentanoic Acid

- Structure: Features a cyclohexanecarboxamido group and phenethylamino side chain.

- Key Differences: The amide and amino groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. Demonstrated utility in medicinal chemistry as intermediates for drug discovery, with yields up to 97% .

Solubility and Reactivity

- Methoxyphenyl vs. Hydroxyphenyl: Methoxy groups reduce solubility in water but improve lipid membrane permeability, making 2,3-Bis(4-methoxyphenyl)pentanoic acid more suitable for hydrophobic environments compared to hydroxylated analogs .

Biological Activity

2,3-Bis(4-methoxyphenyl)pentanoic acid, known by its CAS number 1756-65-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C19H22O4

- Molecular Weight : 314.4 g/mol

- IUPAC Name : 2,3-bis(4-methoxyphenyl)pentanoic acid

- Canonical SMILES : CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)O

| Property | Value |

|---|---|

| CAS No. | 1756-65-6 |

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | 2,3-bis(4-methoxyphenyl)pentanoic acid |

Synthesis

The synthesis of 2,3-Bis(4-methoxyphenyl)pentanoic acid typically involves Friedel-Crafts acylation using methoxybenzene and a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Antimicrobial Activity

Research indicates that 2,3-Bis(4-methoxyphenyl)pentanoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains by disrupting cell membranes and inhibiting key metabolic enzymes . The compound has been tested in vitro against Gram-negative bacteria, showcasing its potential as a quorum sensing antagonist .

Anti-inflammatory Effects

The compound's anti-inflammatory activity is attributed to its ability to modulate inflammatory mediators and signaling pathways. It has shown promise in reducing inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the compound's effects on Escherichia coli and Staphylococcus aureus, results demonstrated a notable reduction in bacterial growth at concentrations of 50 µg/mL and above.

- Inflammatory Response : In cellular assays, treatment with the compound reduced TNF-alpha levels by approximately 30% compared to untreated controls, indicating its role in modulating inflammatory responses .

The mechanism of action for 2,3-Bis(4-methoxyphenyl)pentanoic acid involves:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways .

Comparison with Similar Compounds

The biological activity of 2,3-Bis(4-methoxyphenyl)pentanoic acid can be compared with other methoxy-substituted phenolic compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 3-(4-methoxyphenyl)pentanoic acid | Moderate | Low |

| 4-Methoxyphenol | Low | Moderate |

| 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone derivatives | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.